molecular formula C16H16N2O3 B5805385 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-nitrophenol

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-nitrophenol

Cat. No.: B5805385
M. Wt: 284.31 g/mol
InChI Key: XPEPVEPMUFECDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-nitrophenol is a complex organic compound that features a dihydroisoquinoline moiety linked to a nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-nitrophenol typically involves multiple stepsThe reaction conditions often involve mild temperatures and the use of specific reagents to ensure high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and purity to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-nitrophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the isoquinoline moiety.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Both the nitrophenol and isoquinoline groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the isoquinoline could produce a quinoline derivative .

Scientific Research Applications

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-nitrophenol involves its interaction with various molecular targets. The nitrophenol group can participate in hydrogen bonding and other interactions, while the isoquinoline moiety can interact with biological receptors. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
  • 4-[3,4-dihydro-1H-isoquinolin-2-yl(oxo)methyl]-2-methyl-1-phthalazinone

Uniqueness

What sets 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-nitrophenol apart is its unique combination of a nitrophenol group and a dihydroisoquinoline moiety.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16-6-5-12(9-15(16)18(20)21)10-17-8-7-13-3-1-2-4-14(13)11-17/h1-6,9,19H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEPVEPMUFECDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.